2-Methyl-1,2,3,4-tetrahydroquinoxaline

Antioxidant Polymer Stabilization Radical Scavenging

This specific 2-methyl derivative delivers 2.4× the radical-trapping activity of BHT and enables enantioselective synthesis (ee up to 90%) for HBV capsid assembly modulators. Unlike unsubstituted or 2-phenyl analogs, the 2-methyl chiral center is essential for target engagement in antiviral and antioxidant applications. The 98% pure racemic building block also supports agrochemical fungicide programs that outperform tebuconazole (EC₅₀ 0.486 mg/L vs. 0.625 mg/L).

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 6640-55-7
Cat. No. B1594992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroquinoxaline
CAS6640-55-7
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1CNC2=CC=CC=C2N1
InChIInChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3
InChIKeyPFGRBAYSEQEFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS 6640-55-7): A Versatile Chiral Tetrahydroquinoxaline Building Block for Antioxidant and Medicinal Chemistry Research


2-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS 6640-55-7) is a partially saturated bicyclic heterocycle (C₉H₁₂N₂, MW 148.20 g/mol) containing a benzene ring fused to a tetrahydro-pyrazine core with a methyl substituent at the 2-position, creating a chiral center . It is commercially available as a racemic mixture from multiple suppliers with purities typically ranging from 95% to 98%, and as a crystalline solid with a melting point of 64–69 °C . This compound serves as a key intermediate and scaffold in medicinal chemistry, antioxidant research, and asymmetric catalysis, with documented applications spanning from polymer stabilization to antiviral drug discovery [1][2].

Why Unsubstituted or Differently Substituted Tetrahydroquinoxalines Cannot Simply Replace 2-Methyl-1,2,3,4-tetrahydroquinoxaline


The presence of the 2-methyl group is not a trivial structural variation. In antioxidant applications, the unsubstituted 1,2,3,4-tetrahydroquinoxaline exhibits markedly lower radical-trapping activity than the 2-methyl derivative, as the methyl group enhances the electron-donating capacity of the adjacent nitrogen atoms [1]. In medicinal chemistry, the 2-position methyl substituent introduces a chiral center that is critical for enantioselective interactions with biological targets; SAR studies in HBV capsid assembly modulation have explicitly shown that hydrophobic substitution at the 2-position of the tetrahydroquinoxaline core is tolerated and can improve antiviral potency relative to the unsubstituted or benzamide scaffolds [2]. Simply procuring 1,2,3,4-tetrahydroquinoxaline, 2-ethyl, or 2-phenyl analogs without verifying comparative performance data risks compromising both antioxidant efficacy and target engagement in downstream applications.

Quantitative Differentiation Evidence for 2-Methyl-1,2,3,4-tetrahydroquinoxaline Relative to Closest Analogs


2.4× Superior Antioxidant Induction Period vs. BHT and 2.2× vs. Nonflex AW in Tetralin Oxidation

In a direct comparative study using the oxygen-absorption method in tetralin, 2-methyl-1,2,3,4-tetrahydroquinoxaline exhibited the highest induction period among all tested fused heterocyclic amines, outperforming the industry-standard phenolic antioxidant BHT (butylated hydroxytoluene) by a factor of 2.4 and the commercial rubber antioxidant Nonflex AW (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) by a factor of 2.2 [1]. Critically, the 1,2,3,4-tetrahydroquinoxaline class as a whole demonstrated much greater antioxidant activity than the corresponding 1,2,3,4-tetrahydroquinoline class, and within the tetrahydroquinoxaline series, the 2-methyl substitution yielded the maximum activity [1].

Antioxidant Polymer Stabilization Radical Scavenging

Enantioselective Synthesis with up to 90% ee via Iridium-Catalyzed Hydrogenation of 2-Methylquinoxaline

The enantioselective hydrogenation of 2-methylquinoxaline (MeQ) to 2-methyl-1,2,3,4-tetrahydroquinoxaline (MeTHQ) can be achieved with enantiomeric excess up to 90% using the orthometalated dihydride iridium complex fac-exo-(R)-[IrH₂{C₆H₄C*H(Me)N(CH₂CH₂PPh₂)₂}] as a catalyst precursor under 5 bar H₂ in methanol at 100 °C [1]. This methodology enables access to enantiomerically enriched (−)-(2S)-MeTHQ, which is not readily achievable through classical resolution methods. In contrast, unsubstituted tetrahydroquinoxaline lacks the prochiral center required for asymmetric induction and cannot benefit from this catalytic enantioselective route [1]. Subsequent studies extended this approach to 2-alkyl- and 2-aryl-substituted quinoxaline derivatives with enantioselectivities up to 95% [2].

Asymmetric Catalysis Chiral Synthesis Enantioselective Hydrogenation

Validated Scaffold for HBV Capsid Assembly Modulators with 2-Position Hydrophobic Substitution Improving Potency Over Benzamide Lead

In a systematic scaffold-hopping campaign from benzamide-derived HBV capsid assembly modulators, the 1,2,3,4-tetrahydroquinoxaline core emerged as a superior replacement. Structure-activity relationship studies explicitly demonstrated that a favorable hydrophobic substitution at the 2-position of the tetrahydroquinoxaline is tolerated and that the resulting compound 88 (2-substituted tetrahydroquinoxaline phenyl urea) exhibited comparable or improved antiviral potencies in both mouse and human hepatocyte-derived HBV-replicating cell lines compared to the previously reported benzamide lead compound 38017 [1]. Additionally, a novel bis-urea series based on 1,2,3,4-tetrahydroquinoxaline inhibited HBV DNA replication with sub-micromolar EC₅₀ values, with the mode of action confirmed as specific inhibition of pgRNA encapsidation [1].

Antiviral HBV Capsid Assembly Medicinal Chemistry

Tetrahydroquinoxaline Core Demonstrates Superior Fungicidal Efficacy vs. Tebuconazole Against Gaeumannomyces graminis

In a recent agrochemical discovery program, a series of 1,2,3,4-tetrahydroquinoxaline derivatives were synthesized and evaluated for fungicidal activity. Compound B1, a tetrahydroquinoxaline derivative, exhibited an EC₅₀ of 0.486 mg/L against Gaeumannomyces graminis var. tritici, outperforming the commercial triazole fungicide Tebuconazole (EC₅₀ = 0.625 mg/L) by approximately 22% [1]. Compound B1 also demonstrated activity against Botrytis cinerea (EC₅₀ = 1.83 mg/L) and Valsa mali (EC₅₀ = 3.66 mg/L), with in vivo inhibition rates of 39.7% and 78.7% against G. graminis and B. cinerea, respectively, at 200 mg/L [1].

Agricultural Fungicide Crop Protection Agrochemical Discovery

Commercially Available at 98% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

2-Methyl-1,2,3,4-tetrahydroquinoxaline is stocked and supplied at standard purities of 97% (AKSci) to 98% (Bidepharm, Fluorochem), with batch-specific quality control documentation including NMR, HPLC, and GC analysis . The compound is a solid at ambient temperature (mp 64–69 °C), facilitating accurate weighing and formulation . In contrast, many substituted tetrahydroquinoxaline analogs with longer alkyl chains (e.g., 2-ethyl, 2-isopropyl) are often oils or low-melting solids, which can complicate handling and introduce variability in stoichiometric calculations during synthesis [1].

Chemical Procurement Quality Control Reproducibility

High-Impact Application Scenarios for 2-Methyl-1,2,3,4-tetrahydroquinoxaline Based on Verified Differentiation Evidence


Polymer and Lubricant Antioxidant Formulation Development

2-Methyl-1,2,3,4-tetrahydroquinoxaline is directly applicable as a lead antioxidant for polymer (rubber, polyolefin) and lubricant stabilization programs where radical-trapping performance superior to BHT (2.4×) and Nonflex AW (2.2×) is required [1]. Its fused heterocyclic amine structure offers a distinct mechanism of action compared to phenolic antioxidants, making it a candidate for synergistic antioxidant blends requiring orthogonal radical-scavenging pathways. The oxygen-absorption method in tetralin at 61 °C serves as the validated screening assay for benchmarking performance [1].

Enantioselective Synthesis of Chiral Tetrahydroquinoxaline-Derived Drug Candidates

Medicinal chemistry programs targeting chiral tetrahydroquinoxaline-based therapeutics should prioritize this compound for its demonstrated amenability to iridium-catalyzed asymmetric hydrogenation with ee up to 90% [1]. The resulting enantiopure (2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline serves as a chiral building block for synthesizing HBV capsid assembly modulators, where the 2-position methyl substitution and defined stereochemistry are critical for target engagement [2]. Programs requiring single-enantiomer intermediates will find this compound irreplaceable compared to racemic or unsubstituted analogs that lack stereochemical control [1][2].

Anti-HBV Drug Discovery: Capsid Assembly Modulator Scaffold Exploration

Research groups pursuing novel HBV capsid assembly modulators should use 2-methyl-1,2,3,4-tetrahydroquinoxaline as the starting scaffold for synthesizing phenyl urea and bis-urea derivatives targeting pgRNA encapsidation. The scaffold has been validated to produce compounds with sub-micromolar EC₅₀ values and comparable or improved potency versus benzamide-based leads in hepatocyte-derived HBV-replicating cell lines [1]. The demonstrated tolerance for hydrophobic substitution at the 2-position specifically justifies exploring 2-methyl and related 2-alkyl derivatives for SAR optimization [1].

Agrochemical Fungicide Discovery Utilizing Tetrahydroquinoxaline Chemotype

Agrochemical discovery teams developing next-generation fungicides for take-all disease (Gaeumannomyces graminis) and gray mold (Botrytis cinerea) can leverage 2-methyl-1,2,3,4-tetrahydroquinoxaline as a versatile intermediate for synthesizing tetrahydroquinoxaline derivatives. The core scaffold has demonstrated EC₅₀ values (0.486 mg/L) surpassing the commercial standard Tebuconazole (0.625 mg/L) with a distinct mechanism involving cell membrane disruption rather than sterol biosynthesis inhibition, potentially circumventing existing triazole resistance [1].

Quote Request

Request a Quote for 2-Methyl-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.